molecular formula C9H10N2S B2718383 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile CAS No. 1693701-56-2

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile

Cat. No. B2718383
CAS RN: 1693701-56-2
M. Wt: 178.25
InChI Key: ZBJSVEHFWWVDCS-UHFFFAOYSA-N
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Description

Benzonitrile compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride , are commonly used in chemical research. They are typically clear liquids with an almond-like odor .


Synthesis Analysis

Methods for synthesizing benzonitrile compounds include heating sodium benzenesulfonate with NaCN, adding benzenediazonium chloride to a hot aqueous solution of NaCN and CuSO4, oxidizing toluene in the presence of ammonia, dehydrating benzamide, and treating bromobenzene with CuCN or NaCN .


Molecular Structure Analysis

The molecular structure of benzonitrile compounds can be complex. For example, the molecular formula of 4-(Aminomethyl)benzonitrile hydrochloride is C8H9ClN2 .


Chemical Reactions Analysis

Benzonitrile compounds can undergo various chemical reactions. For instance, acetonitrile and benzonitrile have been used as amino sources in copper-catalyzed mild electrochemical C–H amidation reactions .


Physical And Chemical Properties Analysis

Benzonitrile, the simplest cyanoaromatic, is a clear liquid with an almond-like odor . More specific physical and chemical properties would depend on the exact structure of the compound.

Safety And Hazards

Benzonitrile compounds can present various safety hazards. For example, they can be harmful if swallowed, cause skin irritation, and be harmful to aquatic life . Proper handling and storage are essential to ensure safety.

Future Directions

The future directions of research on benzonitrile compounds are vast and varied. For instance, benzonitrile has been identified in interstellar dust, marking the first discovery of an aromatic molecule in space . This opens up new avenues for research in astrochemistry. Additionally, benzonitrile compounds could have potential applications in the development of new drugs and therapies .

properties

IUPAC Name

5-(aminomethyl)-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJSVEHFWWVDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile

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